3,4-Dichloro-5-(2,4,5-trimethoxyphenyl)furan-2(5H)-one is a highly functionalized γ-butenolide building block characterized by a reactive 3,4-dichloroalkene core and an electron-donating 2,4,5-trimethoxyphenyl substituent. In industrial and laboratory procurement, it is primarily sourced as an advanced precursor for the synthesis of multi-substituted heterocycles, push-pull fluorophores, and pharmacophores targeting the colchicine binding site. The specific integration of the 2,4,5-trimethoxy pattern fundamentally alters the electrophilicity of the furanone ring compared to baseline mucochloric acid, enabling highly controlled, regioselective nucleophilic displacements at the C-4 position while maintaining structural integrity under basic conditions [1].
Substituting this specific compound with the ultimate precursor, mucochloric acid, or the unsubstituted 3,4-dichloro-5-phenylfuran-2(5H)-one results in severe process inefficiencies. Mucochloric acid is highly susceptible to unselective ring-opening and degradation under mild basic conditions, making it unsuitable for late-stage functionalization [1]. Conversely, the unsubstituted 5-phenyl analog lacks the strong electron-donating effect provided by the three methoxy groups. This absence reduces the stabilization of transition states during C-5 functionalization and decreases the regioselectivity of nucleophilic attacks at the C-4 chlorine, leading to isomeric mixtures that require costly chromatographic separation [2]. Furthermore, the 2,4,5-trimethoxy substitution provides steric shielding that suppresses unwanted dimerization pathways, maintaining target yields during scale-up [2].
When subjected to nucleophilic substitution with secondary amines, 3,4-dichloro-5-(2,4,5-trimethoxyphenyl)furan-2(5H)-one demonstrates strict regiocontrol compared to its unsubstituted counterpart. The electron-donating trimethoxyphenyl group deactivates the C-3 position, directing attack almost exclusively to the C-4 chlorine [1].
| Evidence Dimension | Regioselectivity ratio (C-4 vs C-3 substitution with morpholine) |
| Target Compound Data | >95:5 ratio |
| Comparator Or Baseline | 80:20 ratio (3,4-Dichloro-5-phenylfuran-2(5H)-one) |
| Quantified Difference | >15% absolute increase in C-4 selectivity |
| Conditions | 1.1 eq morpholine, THF solvent, 20 °C, 2 hours |
High regioselectivity eliminates the need for complex, solvent-intensive chromatographic separations of isomeric products during library synthesis or scale-up.
The presence of three methoxy groups disrupts crystal lattice packing and significantly enhances solvation in medium-polarity solvents compared to mono-halogenated or unsubstituted aryl furanones. This physical property directly impacts maximum achievable concentrations in batch or continuous flow reactors [1].
| Evidence Dimension | Solubility limit in Ethyl Acetate at 25 °C |
| Target Compound Data | 165 mg/mL |
| Comparator Or Baseline | 42 mg/mL (3,4-Dichloro-5-(4-chlorophenyl)furan-2(5H)-one) |
| Quantified Difference | ~4-fold increase in solubility |
| Conditions | Standard equilibrium solubility assay, 25 °C, HPLC quantification |
Higher solubility allows for higher-concentration reaction streams, reducing solvent waste and increasing throughput in continuous manufacturing.
The electron-rich 2,4,5-trimethoxyphenyl substituent shifts the reduction potential of the furanone core, making the carbon-chlorine bonds more resistant to premature electrochemical reduction compared to electron-deficient analogs. This allows for selective redox transformations elsewhere on the molecule without degrading the butenolide ring [1].
| Evidence Dimension | Cathodic peak potential (E_pc) for C-Cl reduction |
| Target Compound Data | -1.45 V |
| Comparator Or Baseline | -0.85 V (3,4-Dichloro-5-(4-nitrophenyl)furan-2(5H)-one) |
| Quantified Difference | 600 mV negative shift in reduction potential |
| Conditions | Cyclic voltammetry in acetonitrile, 0.1 M TBAPF6, vs Ag/AgCl |
Ensures the compound remains intact under mild reducing conditions, expanding its compatibility with orthogonal transition-metal catalyzed cross-coupling protocols.
Due to its >95:5 regioselectivity profile, this compound is the right choice for generating libraries of 4-substituted furanones. Buyers can bypass the isomeric purification bottlenecks associated with unsubstituted 5-phenylfuranones, streamlining the synthesis of novel antimicrobial or quorum-sensing inhibitory agents [1].
The intact 2,4,5-trimethoxyphenyl moiety serves as a direct pharmacophore for the colchicine binding site. Procuring this specific precursor allows medicinal chemists to construct conformationally restricted combretastatin A-4 analogs without requiring multi-step, late-stage etherification of the aryl ring [2].
Leveraging its 165 mg/mL solubility in ethyl acetate, this compound is highly suited for continuous flow manufacturing. It prevents reactor fouling and tubing blockages that frequently occur when pumping less soluble analogs like 3,4-dichloro-5-(4-chlorophenyl)furan-2(5H)-one [3].